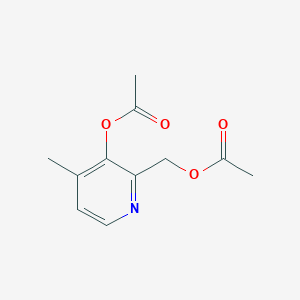
1-(4-Amino-2-fluorophenyl)-4-methylpiperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Amino-2-fluorophenyl)-4-methylpiperazin-2-one is a synthetic organic compound with a unique structure that combines a fluorinated aromatic ring and a piperazine moiety
Preparation Methods
The synthesis of 1-(4-Amino-2-fluorophenyl)-4-methylpiperazin-2-one typically involves multi-step organic reactions. One common synthetic route starts with the fluorination of an aromatic amine, followed by the formation of the piperazine ring. The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity. Industrial production methods may involve large-scale batch reactors and continuous flow systems to optimize the synthesis process.
Chemical Reactions Analysis
1-(4-Amino-2-fluorophenyl)-4-methylpiperazin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions: Typical reagents include acids, bases, and transition metal catalysts. Reaction conditions may vary from room temperature to elevated temperatures, depending on the desired product.
Scientific Research Applications
1-(4-Amino-2-fluorophenyl)-4-methylpiperazin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in drug discovery programs aimed at developing new therapeutic agents.
Industry: The compound is utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-Amino-2-fluorophenyl)-4-methylpiperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated aromatic ring enhances its binding affinity and selectivity, while the piperazine moiety contributes to its overall stability and solubility. These interactions can modulate various biological pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
1-(4-Amino-2-fluorophenyl)-4-methylpiperazin-2-one can be compared with other similar compounds, such as:
4-(4-Amino-2-fluoro-phenyl)-piperazine-1-carboxylic acid tert-butyl ester: This compound shares a similar fluorinated aromatic ring but differs in its functional groups, leading to distinct chemical and biological properties.
4-Fluorophenylboronic acid: While this compound also contains a fluorinated aromatic ring, its boronic acid group imparts different reactivity and applications.
The uniqueness of this compound lies in its combination of a fluorinated aromatic ring and a piperazine moiety, which provides a versatile platform for various chemical modifications and applications.
Properties
Molecular Formula |
C11H14FN3O |
|---|---|
Molecular Weight |
223.25 g/mol |
IUPAC Name |
1-(4-amino-2-fluorophenyl)-4-methylpiperazin-2-one |
InChI |
InChI=1S/C11H14FN3O/c1-14-4-5-15(11(16)7-14)10-3-2-8(13)6-9(10)12/h2-3,6H,4-5,7,13H2,1H3 |
InChI Key |
QFFPNWKFVMGXIG-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(C(=O)C1)C2=C(C=C(C=C2)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![8-Chlorofuro[2,3-c]quinolin-4(5H)-one](/img/structure/B11884960.png)



